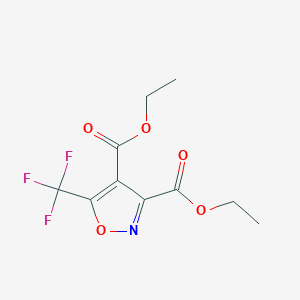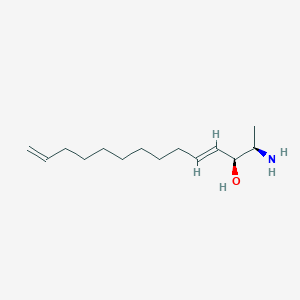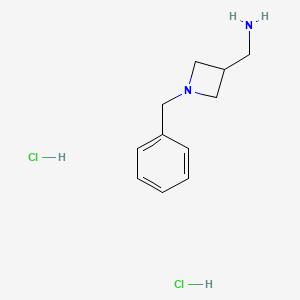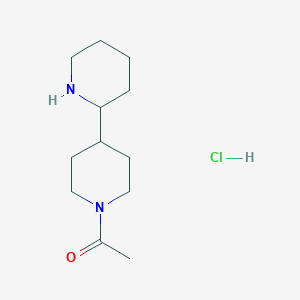
Diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate
Overview
Description
Diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate, or DTFM-IxD, is a synthetic organic compound that has been widely studied for its potential applications in the field of scientific research. It is an isoxazole derivative, which is a type of heterocyclic compound consisting of a five-membered ring with one oxygen atom and three nitrogen atoms. DTFM-IxD has been found to have several useful properties, including being highly lipophilic, thermally stable, and non-toxic.
Scientific Research Applications
Synthesis and Conformational Studies
Diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate plays a crucial role in the synthesis of complex organic compounds. Its applications are predominantly found in the field of organic synthesis, where it serves as an intermediate or a core structure for further chemical modifications. For instance, the microwave-assisted synthesis of diethyl 2,3-diaryltetrahydro-4,5-isoxazoledicarboxylates from diethyl maleate and nitrones has been reported, with NMR and X-ray studies conducted to investigate the conformational aspects of these compounds. This highlights its importance in understanding the structure-activity relationships of organic compounds (Sridharan, Kalanidhi, Muthusubramanian, & Polborn, 2005).
Antiparasitic Applications
In medicinal chemistry, derivatives of diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate have been synthesized for potential biological applications. For example, highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives with a triflyl group have been developed and are expected to serve as a new class of antiparasiticides. This showcases the compound's potential in contributing to the development of new therapeutic agents (Kawai, Sugita, Tokunaga, Sato, Shiro, & Shibata, 2014).
Antimicrobial and Antioxidant Applications
The compound also finds applications in the synthesis of new antimicrobial and antioxidant agents. A study reports the synthesis of a series of compounds utilizing diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate as a precursor. These synthesized compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, indicating the potential of diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate derivatives in pharmaceutical applications (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
properties
IUPAC Name |
diethyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO5/c1-3-17-8(15)5-6(9(16)18-4-2)14-19-7(5)10(11,12)13/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPYEGXMBZZBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C(=O)OCC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)



![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)


![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)
![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)


